2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline

Description

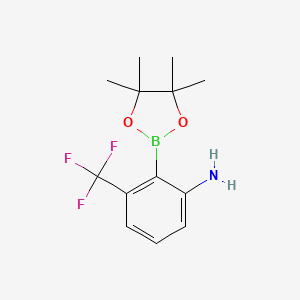

Chemical Structure and Properties 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline (CAS: 1259285-61-4) is a boronate ester derivative with a trifluoromethyl (-CF₃) substituent at the 3-position and a pinacol boronate group at the 2-position of the aniline ring. Its molecular formula is C₁₃H₁₇BF₃NO₂, with a molecular weight of 287.09 g/mol. The compound is synthesized via Suzuki-Miyaura coupling or direct borylation of 3-trifluoromethyl-4-bromoaniline with pinacol borane, achieving a moderate yield of ~20%. The -CF₃ group confers strong electron-withdrawing effects, enhancing the boronate’s stability and influencing its reactivity in cross-coupling reactions.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)10-8(13(15,16)17)6-5-7-9(10)18/h5-7H,18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOGSDVEVIQAHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101133063 | |

| Record name | Benzenamine, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351337-49-9 | |

| Record name | Benzenamine, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351337-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with a boronic ester precursor. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where 3-(trifluoromethyl)aniline is coupled with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or toluene under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst loading can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The boronic ester moiety can be oxidized to form boronic acids or borates.

Reduction: The nitro group in the aniline moiety can be reduced to form corresponding amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Amines.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: Employed in the development of fluorescent probes and sensors for biological imaging.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline is primarily related to its ability to form stable complexes with various molecular targets. The boronic ester moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in the design of sensors and probes that can selectively bind to specific biomolecules. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights

Electronic Effects :

- The -CF₃ group in the target compound enhances electrophilicity at the boron center, improving reactivity with nucleophiles like H₂O₂ in sensor applications. In contrast, methyl (-CH₃) or methoxy (-OCH₃) substituents (e.g., in 9b from ) provide electron-donating effects, slowing reaction rates.

Steric Considerations :

- The meta-positioned -CF₃ in the target compound creates steric hindrance, reducing coupling efficiency compared to para-substituted analogs like 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline . However, this hindrance can prevent undesired side reactions in complex syntheses.

Synthetic Yields :

- The target compound’s synthesis yield (~20%) is lower than simpler analogs such as 4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (9a) , which achieves >90% yield due to reduced steric demands.

Applications :

- The target compound is pivotal in palladium-catalyzed cross-couplings for pharmaceuticals and agrochemicals, leveraging its stability under basic conditions. In contrast, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is more suited for rapid couplings but degrades faster in acidic media.

Research Findings and Data

Table 2: Reactivity in Suzuki-Miyaura Couplings

Notable Observations :

- The target compound’s high yield (98%) with trifluoromethyl-substituted partners underscores its compatibility with electron-deficient aryl halides.

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline shows superior yields in couplings with electron-rich partners due to reduced steric interference.

Biological Activity

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-3-(trifluoromethyl)aniline is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H17BF3NO2

- Molecular Weight : 273.09 g/mol

- CAS Number : 66587508

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with various biological targets. It has shown promise in several areas:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of trifluoromethyl anilines have been observed to inhibit cell proliferation in breast cancer models with IC50 values ranging from 0.87 to 12.91 µM .

- Antimicrobial Properties : Some studies suggest that related compounds exhibit activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species . The minimum inhibitory concentrations (MICs) for these compounds were reported in the range of 4–8 µg/mL.

-

Mechanisms of Action :

- Inhibition of Key Enzymes : Compounds similar to this compound have been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling .

- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .

Case Studies and Research Findings

A detailed examination of the biological activity of related compounds provides insights into the potential effects of this compound:

Table 1: Summary of Biological Activities

Pharmacokinetics and Toxicity

The pharmacokinetic properties of similar compounds indicate moderate bioavailability and acceptable toxicity profiles at high doses (e.g., 800 mg/kg) in animal models . Safety assessments are crucial for evaluating the therapeutic potential of new compounds.

Q & A

Advanced Research Question

- NMR : ¹H and ¹³C NMR confirm regiochemistry and boronate integrity. For example, the aniline NH₂ proton signal appears at δ ~5.0 ppm (broad), while the dioxaborolane methyl groups resonate at δ ~1.3 ppm . Overlapping signals (e.g., obscured C-3 in ¹³C NMR ) require 2D techniques (HSQC, HMBC).

- LCMS : Monitors reaction progress; a molecular ion peak at m/z 307 [M+H]⁺ confirms the product .

- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., crystal structure data in ).

How does the trifluoromethyl substituent influence the reactivity of this boronate ester in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing trifluoromethyl group:

- Reduces electron density at the aromatic ring, slowing oxidative addition in Pd-catalyzed reactions.

- Increases stability of intermediates, requiring higher temperatures (e.g., 110°C vs. 80°C for non-fluorinated analogs) .

- Affects solubility : The compound is insoluble in water but dissolves in polar aprotic solvents (DMF, DMSO) .

How can researchers address discrepancies in reported melting points or purity levels across studies?

Advanced Research Question

Contradictions often arise from:

- Purity : Commercial samples may vary (96–100% purity ). Recrystallization from ethanol/water mixtures improves purity.

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic ) alter melting points.

- Storage : Exposure to air causes darkening and decomposition; store under nitrogen at 2–8°C .

What safety protocols are essential when handling this compound under inert conditions?

Basic Research Question

- Storage : Keep in amber glass bottles under nitrogen or argon to prevent oxidation .

- Handling : Use glove boxes or Schlenk lines for air-sensitive steps.

- Decomposition : Thermal degradation above 170°C releases boron trifluoride (BF₃); use fume hoods and gas scrubbers .

What purification strategies are most effective for isolating this compound from reaction mixtures?

Basic Research Question

- Liquid-liquid extraction : Ethyl acetate/water partitions organic byproducts .

- Column chromatography : Silica gel with ethyl acetate/petroleum ether (1:4) separates boronate esters from unreacted starting materials .

- Recrystallization : Ethanol/water (1:1) yields high-purity crystalline product .

How can researchers mitigate challenges in detecting the aniline NH₂ group in NMR spectra?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.